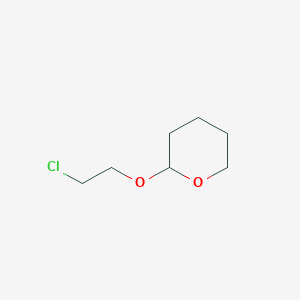

2-(2-Chloroethoxy)tetrahydro-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVQFPGYDBUGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292031 | |

| Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5631-96-9 | |

| Record name | 5631-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)tetrahydro-2H-pyran is a versatile bifunctional molecule of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, incorporating both a reactive chloroethoxy side chain and a tetrahydropyran (THP) ether, makes it a valuable intermediate and building block. The THP ether moiety is a widely recognized protecting group for alcohols, prized for its stability across a range of reaction conditions and its straightforward removal under mild acidic conditions. Simultaneously, the chloroethyl group provides a handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of this compound, with a focus on its practical utility in research and development.

IUPAC Nomenclature and Structural Elucidation

A systematic understanding of the nomenclature of this compound is fundamental to its study. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this compound is 2-(2-chloroethoxy)oxane .[1] Let's dissect this nomenclature to understand the underlying structural features.

-

Oxane : This is the Hantzsch-Widman name for a six-membered saturated heterocycle containing one oxygen atom. It is the preferred IUPAC name for the tetrahydropyran ring system.

-

2- : This locant indicates that the substituent is attached to the second carbon atom of the oxane ring. The oxygen atom is assigned position 1.

-

(2-chloroethoxy) : This describes the substituent group attached to the oxane ring.

-

ethoxy : This indicates a two-carbon ethyl group attached to an oxygen atom.

-

2-chloro : This signifies that a chlorine atom is attached to the second carbon of the ethoxy group.

-

The older, but still commonly encountered, name is This compound .

-

pyran : This refers to a six-membered heterocyclic ring containing one oxygen atom and two double bonds.

-

tetrahydro- : This prefix indicates the addition of four hydrogen atoms, resulting in a saturated ring system.

-

2H- : This designates the position of the indicated hydrogen, which is a saturated carbon atom in the pyran ring structure.

-

2- : As before, this specifies the point of attachment of the substituent.

The relationship between these naming conventions is illustrated below:

Caption: IUPAC Nomenclature Decision Tree.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. The compound is a colorless to pale yellow liquid at room temperature. A compilation of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃ClO₂ | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| CAS Number | 5631-96-9 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 80 °C at 8 mmHg | [4] |

| Density | 1.115 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.459 | |

| Solubility | Soluble in many organic solvents. | |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4] |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with 2-chloroethanol. This reaction is a classic example of the formation of a tetrahydropyranyl (THP) ether, which serves as a protecting group for the alcohol.

Synthesis Protocol: Tetrahydropyranylation of 2-Chloroethanol

This protocol is adapted from established methods for the tetrahydropyranylation of alcohols.[5]

Materials:

-

2-Chloroethanol

-

3,4-Dihydro-2H-pyran (DHP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like bismuth(III) nitrate pentahydrate)[6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of 2-chloroethanol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.1 to 1.5 equivalents).

-

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of p-TSA).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanism

The tetrahydropyranylation reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP.

Caption: Acid-catalyzed synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The dual functionality of this compound makes it a valuable tool in the synthesis of complex molecules, particularly in the development of new therapeutic agents.

As a Protecting Group

The primary application of the THP ether moiety is the protection of alcohols. The THP group is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides. Deprotection is readily achieved under mild acidic conditions, regenerating the alcohol.

Deprotection Protocol:

-

Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.

-

Add a catalytic amount of an acid (e.g., p-TSA, HCl, or an acidic resin).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid with a base (e.g., triethylamine or saturated NaHCO₃).

-

Remove the solvent under reduced pressure and purify the deprotected alcohol.

As a Building Block in Pharmaceutical Synthesis

The pyran ring is a common scaffold in a variety of natural products and bioactive molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[7] Consequently, this compound serves as a precursor for the synthesis of more complex pyran-containing molecules.

While specific examples of marketed drugs synthesized directly from this compound are not extensively documented in readily available literature, its utility as a building block can be inferred from the synthesis of related pyran-based compounds with therapeutic potential. For instance, various pyran derivatives have been investigated as potential anticancer and antiviral agents.[7][8] The chloroethoxy group can be displaced by a variety of nucleophiles to introduce different side chains, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. For example, it can be used to introduce a hydroxyethyl ether linkage, a common motif in drug molecules.

The development of novel anticancer agents often targets specific enzymes or pathways, such as cyclooxygenase-2 (COX-2).[9][10][11] The synthesis of complex heterocyclic systems, which may include a pyran ring, is a key strategy in the design of such inhibitors. Similarly, in the field of antiviral drug development, nucleoside analogs and other heterocyclic compounds are of great importance.[12][13] The versatility of this compound makes it a relevant starting material for the exploration of new chemical entities in these therapeutic areas.

Spectroscopic Characterization

-

¹H NMR : The proton NMR spectrum is expected to show a complex set of signals. The protons on the tetrahydropyran ring will appear as a series of multiplets in the range of δ 1.5-4.0 ppm. The anomeric proton at the 2-position will likely be a distinct multiplet around δ 4.5-4.8 ppm. The protons of the chloroethoxy group will appear as two triplets, one for the -OCH₂- group around δ 3.7-3.9 ppm and another for the -CH₂Cl group slightly downfield, around δ 3.6-3.8 ppm.

-

¹³C NMR : The carbon NMR spectrum will show seven distinct signals. The carbons of the tetrahydropyran ring will resonate in the range of δ 20-70 ppm, with the anomeric carbon at the 2-position appearing further downfield, around δ 95-100 ppm. The carbons of the chloroethoxy group are expected at approximately δ 70-72 ppm for the -OCH₂- carbon and around δ 42-44 ppm for the -CH₂Cl carbon.[17][18][19][20]

-

IR Spectroscopy : The infrared spectrum will be characterized by strong C-O stretching vibrations in the region of 1150-1050 cm⁻¹ for the ether linkages. The C-Cl stretch will likely appear in the range of 800-600 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the successful protection of the alcohol.

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the chloroethoxy group or cleavage of the tetrahydropyran ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a protected form of 2-chloroethanol allows for the selective manipulation of other functional groups in a molecule, while the chloroethyl moiety provides a reactive site for further derivatization. This combination of features makes it a useful building block in the synthesis of complex molecules, including those with potential applications in drug discovery and development. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for its effective application in the research and development of new chemical entities.

References

-

Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

- Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

-

NIST. Ethanol, 2-(2-chloroethoxy)-. [Link]

-

ResearchGate. Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... [Link]

-

PubChem. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361. [Link]

-

PubChem. 2-(2-(2-Chloroethoxy)ethoxy)ethanol. [Link]

-

TÜBİTAK Academic Journals. Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[4][14][21]triazine. [Link]

-

DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

-

Indian Journal of Chemistry. Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. [Link]

-

PubChem. This compound | C7H13ClO2 | CID 254951. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

-

NIST. Ethene, (2-chloroethoxy)-. [Link]

-

CONICET. Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Daws. [Link]

-

PubMed Central. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubMed Central. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]

-

PubMed Central. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

NIST. Ethene, (2-chloroethoxy)-. [Link]

-

ResearchGate. A Highly Efficient Synthetic Protocol for Tetrahydropyranylation/Depyranylation of Alcohols and Phenols | Request PDF. [Link]

- Google Patents.

-

PubMed. Cyclooxygenase-2 as a target for anticancer drug development. [Link]

-

ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

-

MDPI. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. [Link]

-

MDPI. Breaking the Bottleneck in Anticancer Drug Development: Efficient Utilization of Synthetic Biology. [Link]

-

PubMed Central. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. [Link]

Sources

- 1. Ethanol, 2-[2-(2-chloroethoxy)ethoxy]- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(2-Chloroethoxy)ethanol(628-89-7) IR Spectrum [chemicalbook.com]

- 4. "An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic [quickcompany.in]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO1995030670A2 - Pyranone compounds useful to treat retroviral infections - Google Patents [patents.google.com]

- 9. Cyclooxygenase-2 as a target for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(2-Chloroethoxy)ethanol(628-89-7) 1H NMR spectrum [chemicalbook.com]

- 15. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 16. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. compoundchem.com [compoundchem.com]

- 18. 2-(2-Chloroethoxy)ethanol(628-89-7) 13C NMR spectrum [chemicalbook.com]

- 19. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL(5197-62-6) 13C NMR spectrum [chemicalbook.com]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol [benchchem.com]

An In-depth Technical Guide to 2-(2-chloroethoxy)oxane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-chloroethoxy)oxane, a versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delves into its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

2-(2-chloroethoxy)oxane, systematically named according to IUPAC nomenclature, is a heterocyclic ether. It is also commonly referred to as 2-(2-chloroethoxy)tetrahydro-2H-pyran.[1][2] The structure consists of a tetrahydropyran ring substituted at the 2-position with a 2-chloroethoxy group. This bifunctional nature, possessing both an ether linkage and a reactive alkyl chloride, is central to its utility in synthetic chemistry.

Key Identifiers:

Chemical Structure Diagram:

Caption: Chemical structure of 2-(2-chloroethoxy)oxane.

Physicochemical Properties

2-(2-chloroethoxy)oxane is a colorless to almost colorless clear liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 104 °C at 25 mmHg | [3] |

| Density | 1.115 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.459 | [4] |

| Flash Point | 65 °C | [4] |

| Purity | ≥ 96% (GC) | [3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [4] |

Synthesis of 2-(2-chloroethoxy)oxane

The most common and direct method for the synthesis of 2-(2-chloroethoxy)oxane is the acid-catalyzed addition of 2-chloroethanol to 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the formation of a tetrahydropyranyl (THP) ether, a widely used protecting group for alcohols.

Reaction Scheme:

Caption: Synthesis of 2-(2-chloroethoxy)oxane.

Detailed Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of 2-(2-chloroethoxy)oxane.

Materials:

-

2-Chloroethanol

-

3,4-Dihydro-2H-pyran (DHP)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid such as boron trifluoride etherate)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroethanol (1.0 equivalent) and anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of PTSA) to the solution.

-

Addition of DHP: Cool the mixture in an ice bath (0 °C). Slowly add 3,4-dihydro-2H-pyran (1.1-1.2 equivalents) dropwise to the stirred solution. The addition of DHP to an alcohol in the presence of an acid catalyst is generally exothermic, and controlling the temperature is crucial to prevent side reactions.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alcohol.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Final Purification: The crude 2-(2-chloroethoxy)oxane can be further purified by vacuum distillation to yield a colorless liquid.[6]

Reactivity and Applications in Organic Synthesis

The chemical reactivity of 2-(2-chloroethoxy)oxane is dominated by two key features: the acid-labile tetrahydropyranyl ether and the reactive primary alkyl chloride.

As a Protecting Group for Alcohols

The primary application of the tetrahydropyranyl group is the protection of hydroxyl functionalities. The resulting THP ether is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and nucleophiles. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected alcohol.

Deprotection (Cleavage):

The THP ether can be readily cleaved under mild acidic conditions to regenerate the free hydroxyl group. Common reagents for deprotection include:

-

Acetic acid in a mixture of tetrahydrofuran and water.

-

p-Toluenesulfonic acid in methanol.

-

Pyridinium p-toluenesulfonate (PPTS) in ethanol.

As a Bifunctional Building Block

The presence of the chloroethyl group makes 2-(2-chloroethoxy)oxane a valuable bifunctional building block in organic synthesis. The chlorine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of the protected hydroxyethyl moiety into a target molecule. This is particularly useful in the synthesis of pharmaceuticals and other bioactive molecules where a hydroxyethyl side chain is required.[7][8]

Reaction Pathway Example:

Caption: General reactivity of 2-(2-chloroethoxy)oxane.

This strategy allows for the sequential introduction of different functionalities, making it a powerful tool in the synthesis of complex organic molecules.

Spectroscopic Characterization

The structure of 2-(2-chloroethoxy)oxane can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | |

| Mass Spectrometry (MS) | The mass spectrum of 2-(2-chloroethoxy)oxane shows a molecular ion peak (M⁺) at m/z 164.[1][9] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic C-O stretching vibrations for the ether linkages and C-Cl stretching vibrations.[9] |

Safety and Handling

2-(2-chloroethoxy)oxane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be stored away from heat and open flames.[4] Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-chloroethoxy)oxane is a valuable and versatile reagent in organic synthesis. Its utility as both a protecting group for alcohols and a bifunctional building block makes it a key intermediate in the synthesis of a wide range of complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 54533-84-5, 2H-Pyran,2-[2-(2-chloroethoxy)ethoxy]tetrahydro. Retrieved from [Link]

- Kocienski, P. J. (1998). Protecting Groups. Georg Thieme Verlag.

- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

-

ResearchGate. (2019). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... Retrieved from [Link]

- Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloroethoxy)ethanol. Retrieved from [Link]

- Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Retrieved from [Link]

- Wright, J. Z. (2010). Dihydropyran Formation by a Two Step Process. Butler University.

- Gevorgyan, V., & Yamamoto, Y. (1994). Bu4NF-BF3·Et2O as a new reagent for the selective deprotection of the enol ethers of γ-alkoxyallylstananes.

-

ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN110922299A - Continuous preparation method of high-content 2-chloroethanol.

-

NIST. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of silyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone. Retrieved from [Link]

-

Chad's Prep. (2020, November 19). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Defense Technical Information Center. (2016). Mass Spectral Studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties. Retrieved from [Link]

Sources

- 1. This compound(5631-96-9) MS [m.chemicalbook.com]

- 2. 2-(2-Chloroethoxy)ethanol(628-89-7) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 5631-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]

- 7. 2-[2-(2-Chloroethoxy)ethoxy]ethanol | 5197-62-6 | Benchchem [benchchem.com]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound(5631-96-9) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-(2-Chloroethoxy)tetrahydro-2H-pyran (CAS 5631-96-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of 2-(2-Chloroethoxy)tetrahydro-2H-pyran, a key building block in modern organic synthesis. Designed for the discerning researcher, this document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental context and practical applications of this versatile compound.

Introduction: The Synthetic Utility of a Protected Hydroxyethyl Group

This compound (CAS 5631-96-9) is a colorless to almost colorless clear liquid that serves a critical role in multi-step organic synthesis.[1][2][3] Its primary function is to introduce a protected hydroxyethyl group into a molecular framework.[2][4] The tetrahydropyranyl (THP) ether moiety acts as a robust protecting group for the hydroxyl function, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. This strategic protection is invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5] The chloroethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, further extending its synthetic versatility.[5]

Core Physical Properties: A Tabulated Summary

The physical characteristics of a compound are fundamental to its handling, reaction setup, and purification. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 5631-96-9 | [6][7] |

| Molecular Formula | C₇H₁₃ClO₂ | [6][8] |

| Molecular Weight | 164.63 g/mol | [6] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 80 °C at 8 mmHg104 °C at 25 mmHg230.6 °C at 760 mmHg | [2][3][9][10] |

| Density | 1.115 g/mL at 20 °C1.12 g/mL | [2][3][9] |

| Refractive Index (n²⁰/D) | 1.459 | [2][9][10] |

| Flash Point | 65 °C | [2][9] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is paramount for chemical characterization and process development. The following sections detail the standardized, self-validating protocols for measuring the key physical parameters of this compound.

Boiling Point Determination via the Capillary Method

The boiling point is a critical indicator of a liquid's volatility and purity. The capillary method is a reliable micro-scale technique for its determination.[9]

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (a few drops) of this compound into a small-diameter test tube (fusion tube).

-

Capillary Insertion: Invert a capillary tube, sealed at one end, and place it into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The rate of bubbling will become rapid and continuous as the boiling point is approached.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[9]

Causality: This method is based on the principle that at the boiling point, the vapor pressure of the liquid equals the external pressure.[9] The trapped air in the capillary is displaced by the vapor of the substance. Upon cooling, the vapor pressure drops, and the external pressure forces the liquid into the capillary.

Density Measurement using a Pycnometer

Density is a fundamental property that relates a substance's mass to its volume and is often used to assess purity. A pycnometer provides a precise method for determining the density of a liquid.[11]

Experimental Workflow: Density Measurement

Caption: Workflow for Density Measurement.

Step-by-Step Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Weighing (Empty): Accurately weigh the empty pycnometer.

-

Filling: Fill the pycnometer with this compound, ensuring the temperature is controlled (e.g., 20 °C) and that no air bubbles are trapped.

-

Weighing (Filled): Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[12][13]

Causality: The pycnometer allows for the precise measurement of a fixed volume of liquid, which, when combined with an accurate mass measurement, yields a highly reliable density value.[11]

Refractive Index Measurement with an Abbe Refractometer

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property used for identification and quality control.[14]

Step-by-Step Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (e.g., 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Recording: Read the refractive index value from the scale.[15]

Causality: The Abbe refractometer operates on the principle of total internal reflection. The angle at which this occurs is dependent on the refractive index of the sample.[16]

Applications in Drug Development and Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] The THP-protected hydroxyl group offers stability under a variety of reaction conditions, while the chloroethyl moiety provides a site for nucleophilic attack to build more complex molecular architectures.

For example, this compound can be used to introduce a hydroxyethyl side chain onto a heterocyclic core, a common structural motif in many drug molecules. The subsequent deprotection of the THP group under mild acidic conditions reveals the free hydroxyl group, which can then be further functionalized.

Safety, Handling, and Storage

As with all chlorinated organic compounds, proper safety precautions are essential when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18] Avoid inhalation of vapors and contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to maintain stability.[2][9]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation. Do not allow the material to enter drains.[17]

Spectral Data for Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching frequencies for the ether linkages and C-Cl stretching vibrations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the tetrahydropyran ring and the chloroethoxy side chain.[6]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[20]

Conclusion

This compound is a synthetically important molecule with well-defined physical properties. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their determination, is essential for its effective and safe use in research and development, particularly in the pharmaceutical and chemical industries. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors involving this versatile building block.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C7H13ClO2 | CID 254951. Retrieved from [Link]

-

Study.com. (2021, October 5). How to Calculate Density of a Liquid Substance | Physics. Retrieved from [Link]

-

AIP Publishing. (2017, December 8). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

YouTube. (2024, June 1). Measuring Density with Pycnometers, Hydrometers, and Graduated Cylinders. Retrieved from [Link]

-

YouTube. (2016, June 20). How to Measure the Density of a Liquid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). Refractive Index. Retrieved from [Link]

-

MDPI. (2023, September 26). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. Retrieved from [Link]

-

YouTube. (2025, January 31). How To Calculate Refractive Index In Organic Chemistry?. Retrieved from [Link]

-

European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

rls human care. (n.d.). Safe Handling and Storage of Chlorine. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran, 2-ethoxytetrahydro-. Retrieved from [Link]

-

NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

- Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 5631-96-9 | this compound. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran, 2-ethoxytetrahydro-. Retrieved from [Link]

-

MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

Sources

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. This compound(5631-96-9) IR Spectrum [chemicalbook.com]

- 4. Buy this compound | 5631-96-9 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C7H13ClO2 | CID 254951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 5631-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 13. m.youtube.com [m.youtube.com]

- 14. faculty.weber.edu [faculty.weber.edu]

- 15. youtube.com [youtube.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 18. CCOHS: Chlorine [ccohs.ca]

- 19. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 20. This compound(5631-96-9) MS [m.chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 2-(2-Chloroethoxy)tetrahydro-2H-pyran: Boiling Point and Density

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-Chloroethoxy)tetrahydro-2H-pyran (CAS No. 5631-96-9), with a specific focus on its boiling point and density. As a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its physical characteristics is paramount for researchers and drug development professionals.[1][2] This document details established values for these properties, presents rigorous, step-by-step protocols for their experimental determination, and explains the scientific rationale behind the methodological choices. The aim is to equip scientists with the foundational data and practical knowledge required for the safe and effective handling, application, and purification of this versatile compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a tetrahydropyran ring substituted with a 2-chloroethoxy group at the anomeric carbon.[1] Its molecular structure makes it an excellent reagent for introducing a protected hydroxyethyl group in multi-step synthetic pathways.[1] It is widely employed as a protecting group for hydroxyl functionalities, allowing chemists to perform reactions on other parts of a molecule without unintended side reactions, after which the group can be selectively removed.[1]

Given its role as a synthetic building block, knowledge of its physical properties is not merely academic; it is essential for practical laboratory operations, including reaction setup, purification by distillation, and quality control. This guide serves as a central resource for these critical data points.

Chemical Identity:

Core Physicochemical Properties

The physical properties of this compound have been characterized and are summarized below. These values are critical for planning purification strategies and for volumetric calculations in synthetic protocols. The compound typically presents as a colorless to almost colorless clear liquid at ambient temperature.[1][2]

| Property | Value | Conditions | Source(s) |

| Boiling Point | 230.6 °C | at 760 mmHg (Atmospheric Pressure) | [1][4] |

| 104 °C | at 25 mmHg | [1][2][7] | |

| 80 °C | at 8 mmHg | [6] | |

| Density | 1.12 g/mL | Not specified | [2] |

| 1.115 g/mL | at 20 °C | [6] | |

| 1.09 g/mL | Not specified | [4] | |

| Flash Point | 65 °C | Not specified | [1][6] |

| Refractive Index | 1.459 - 1.46 | at 20 °C (n20/D) | [2][4][6] |

Experimental Determination of Boiling Point

Expertise & Experience: The determination of a boiling point is a fundamental technique for assessing the purity of a liquid substance. For a compound like this compound, the literature reports a high boiling point at atmospheric pressure (230.6 °C).[1][4] Such elevated temperatures can pose a risk of thermal decomposition. Therefore, determining the boiling point at reduced pressure is often the preferred and more practical method in a research setting, as it allows distillation at a lower, non-destructive temperature. The data table reflects this, with multiple values reported under vacuum.[1][2][6][7]

Protocol 3.1: Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

This protocol describes the definitive method for high-boiling compounds, ensuring the integrity of the substance is maintained.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place a small magnetic stir bar in the distillation flask.

-

Sample Introduction: Add 5-10 mL of this compound to the distillation flask.

-

Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor entering the condenser is accurately measured.

-

System Sealing: Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone). Include a manometer in the line between the trap and the pump to monitor the pressure accurately.

-

Pressure Reduction: Start the vacuum pump and allow the system to evacuate to the desired pressure (e.g., 25 mmHg). A stable pressure reading on the manometer is crucial for an accurate boiling point measurement.

-

Heating and Distillation: Begin gentle heating of the distillation flask using a heating mantle. Initiate stirring to ensure smooth boiling.

-

Equilibrium and Measurement: Observe the vapor condensing on the thermometer bulb. The boiling point is the temperature at which there is a constant reflux of condensate dripping from the thermometer bulb, and this temperature remains stable.

-

Data Recording: Record the stable temperature from the thermometer and the corresponding pressure from the manometer.

Trustworthiness: This protocol is self-validating. A stable, non-fluctuating temperature reading during distillation indicates that a pure substance is boiling at a constant pressure. Any significant temperature drift would suggest the presence of impurities or inadequate pressure control.

Visualization: Boiling Point Determination Workflow

Caption: Workflow for determining boiling point under reduced pressure.

Experimental Determination of Density

Expertise & Experience: Density is an intrinsic property that is invaluable for quality control and for converting mass to volume, a frequent necessity in a synthesis lab. The pycnometer method is a highly accurate and reproducible technique for determining the density of liquids, making it the gold standard for research applications. The key to accuracy is meticulous temperature control, as density is temperature-dependent.

Protocol 4.1: Density Determination Using a Pycnometer

This protocol provides a precise method for measuring the density of this compound.

Step-by-Step Methodology:

-

Pycnometer Preparation: Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent, followed by deionized water and acetone. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer: Weigh the clean, dry, and empty pycnometer on a calibrated analytical balance to four decimal places (m₁).

-

Calibration with Water: Fill the pycnometer with deionized, degassed water. Insert the stopper, ensuring excess water exits through the capillary. Place the filled pycnometer in a constant temperature water bath set to a precise temperature (e.g., 20.0 °C) for 20-30 minutes to allow for thermal equilibrium.

-

Mass with Water: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m₂).

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, and repeat the thermal equilibration and weighing process as in steps 3 and 4 (m₃).

-

Calculation:

-

Calculate the mass of the water: m_water = m₂ - m₁

-

Look up the density of water (ρ_water) at the specific temperature of the measurement.

-

Calculate the exact volume of the pycnometer: V = m_water / ρ_water

-

Calculate the mass of the sample: m_sample = m₃ - m₁

-

Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V

-

Trustworthiness: The protocol's reliability hinges on two self-validating principles. First, the use of a calibrated analytical balance and a precise temperature bath ensures high-quality raw data. Second, calibrating the pycnometer's volume with a well-characterized reference liquid (water) at the exact temperature of the experiment minimizes systematic errors, ensuring the final calculated density is authoritative.

Visualization: Density Determination Workflow

Caption: Workflow for density determination using a pycnometer.

Safety and Handling

This compound is considered a mild irritant and is flammable.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a cool, dark place to maintain stability.[1] Some suppliers recommend storage at 2-8°C under an inert atmosphere (nitrogen or argon).[6][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

It is imperative to consult the most current Safety Data Sheet (SDS) for this compound before handling. [1]

Conclusion

The boiling point and density of this compound are well-defined properties crucial for its application in research and development. The significant difference in its boiling point at atmospheric versus reduced pressures underscores the need for vacuum distillation to ensure its purification and handling without thermal degradation. The protocols detailed in this guide provide a framework for the accurate and reliable experimental verification of these properties, adhering to principles of scientific integrity and safety. These data and methods serve as a foundational resource for any scientist utilizing this important synthetic intermediate.

References

-

Title: this compound | C7H13ClO2 | CID 254951 Source: PubChem URL: [Link]

Sources

- 1. Buy this compound | 5631-96-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H13ClO2 | CID 254951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 5631-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Chloroethoxy)tetrahydro-2H-pyran

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Tetrahydropyranyl Ethers in Complex Synthesis

In the landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is paramount to achieving target molecules with high fidelity. The hydroxyl group, a ubiquitous and reactive moiety in numerous natural products and active pharmaceutical ingredients, frequently necessitates temporary masking to avert undesirable side reactions. The formation of a tetrahydropyranyl (THP) ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) stands as a robust, efficient, and cost-effective protection strategy.[1] THP ethers are highly valued for their straightforward introduction, pronounced stability across a wide spectrum of non-acidic conditions, and facile cleavage under mild acidic treatment.[1] Their resilience in the presence of strong bases, organometallic reagents (such as Grignard and organolithium reagents), metal hydrides, and various oxidizing and reducing agents makes them an indispensable tool for the synthetic chemist.[1]

This guide provides a comprehensive, in-depth exploration of the synthesis and purification of a specific, functionally important THP ether: 2-(2-Chloroethoxy)tetrahydro-2H-pyran. This compound serves as a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and agrochemicals, where the chloroethoxy group can be further functionalized.[2] We will delve into the mechanistic underpinnings of its formation, provide detailed, field-proven experimental protocols, and discuss the critical aspects of its purification and characterization.

Part 1: The Synthesis of this compound: An Acid-Catalyzed Addition

The synthesis of this compound is achieved through the acid-catalyzed addition of 2-chloroethanol to the enol ether of 3,4-dihydro-2H-pyran (DHP). This reaction, known as tetrahydropyranylation, is a cornerstone of protecting group chemistry.[3]

Reaction Mechanism: A Stepwise Look at Catalysis and Nucleophilic Attack

The formation of the THP ether proceeds through a well-established, acid-catalyzed mechanism.[1] The key steps are as follows:

-

Protonation of Dihydropyran: The reaction is initiated by the protonation of the electron-rich double bond of DHP by an acid catalyst. This step generates a resonance-stabilized oxocarbenium ion, which is a key electrophilic intermediate.[1]

-

Nucleophilic Attack: The hydroxyl group of 2-chloroethanol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion.[1]

-

Deprotonation: A weak base (often the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the newly formed oxonium ion. This final step yields the neutral this compound and regenerates the acid catalyst, allowing it to participate in further catalytic cycles.[1]

A variety of Brønsted and Lewis acids can be employed to catalyze this transformation.[4][5] While traditional catalysts like p-toluenesulfonic acid (p-TsOH) are effective, modern synthetic chemistry often favors heterogeneous or recyclable catalysts to simplify work-up procedures and enhance the sustainability of the process.[6][7]

Caption: Acid-catalyzed mechanism for the synthesis of this compound.

Part 2: Purification of this compound: Isolating the Target Molecule

A rigorous purification protocol is essential to obtain this compound of high purity, suitable for subsequent synthetic transformations. The purification process typically involves a series of steps designed to remove the acid catalyst, unreacted starting materials, and any byproducts.

A Self-Validating Purification Workflow

The following workflow ensures the isolation of a pure product, with each step addressing a specific set of impurities.

-

Quenching the Reaction: The first step in the work-up is to neutralize the acid catalyst. This is typically achieved by washing the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. This step is critical to prevent acid-catalyzed decomposition of the product during subsequent work-up and storage.

-

Liquid-Liquid Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane or ethyl acetate.[8] Multiple extractions are recommended to ensure complete recovery of the product.

-

Washing and Drying: The combined organic extracts are washed with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[9]

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. This yields the crude product.

-

Final Purification by Distillation: For high-purity applications, the crude product is further purified by fractional distillation under reduced pressure.[10] This step effectively separates the desired product from any non-volatile impurities and unreacted 2-chloroethanol. The boiling point of this compound is reported as 80 °C at 8 mmHg.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. l-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. d-nb.info [d-nb.info]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Chloroethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-Chloroethoxy)tetrahydro-2H-pyran. As a key building block and protecting group in organic synthesis, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the interpretation of the NMR spectra, grounded in fundamental principles and supported by authoritative references.

Introduction: The Structural Significance of this compound

This compound belongs to the class of tetrahydropyranyl (THP) ethers, which are widely employed as protecting groups for alcohols in multi-step organic synthesis.[1][2] The THP group is valued for its ease of installation, stability under a range of non-acidic conditions, and straightforward removal under mild acidic catalysis.[3] The 2-chloroethoxy substituent introduces an additional reactive handle, making this molecule a versatile intermediate for further chemical transformations. Accurate interpretation of its NMR spectra is paramount for confirming its successful synthesis and purity.

While direct access to a verified, published spectrum for this specific molecule is not always readily available, a detailed and highly accurate spectral prediction can be formulated based on established principles and extensive data from analogous structures. This guide will present and interpret such a representative dataset.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar organic molecules.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

- Spectrometer: A 400 MHz (or higher) spectrometer.

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 8-16, depending on sample concentration.

- Spectral Width: 0-12 ppm.

3. Instrument Parameters (¹³C NMR):

- Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide singlet signals for each unique carbon.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 128-1024, as ¹³C has a low natural abundance and is less sensitive than ¹H.

- Spectral Width: 0-220 ppm.

Rationale for Experimental Choices:

-

Solvent: CDCl₃ is chosen for its excellent solubilizing properties for ethers and its relatively clean spectral window.

-

Internal Standard: TMS is chemically inert and its sharp singlet at 0.00 ppm provides a reliable reference point for both ¹H and ¹³C spectra.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each carbon environment, which aids in peak identification and counting.

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on typical chemical shift ranges for THP ethers and the known electronic effects of the chloroethoxy substituent.[2][3]

¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~4.65 | triplet (t) | 1H | H-2 |

| 2 | ~3.90 | multiplet (m) | 1H | H-6 (axial) |

| 3 | ~3.85 | multiplet (m) | 2H | H-1' |

| 4 | ~3.70 | triplet (t) | 2H | H-2' |

| 5 | ~3.55 | multiplet (m) | 1H | H-6 (equatorial) |

| 6 | ~1.85 | multiplet (m) | 1H | H-3, H-4, H-5 |

| 7 | ~1.75 | multiplet (m) | 1H | H-3, H-4, H-5 |

| 8 | ~1.60 | multiplet (m) | 4H | H-3, H-4, H-5 |

¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~99.0 | C-2 |

| 2 | ~68.0 | C-1' |

| 3 | ~62.5 | C-6 |

| 4 | ~43.0 | C-2' |

| 5 | ~30.5 | C-4 |

| 6 | ~25.5 | C-5 |

| 7 | ~19.5 | C-3 |

Detailed Spectral Analysis

¹H NMR Spectrum

The ¹H NMR spectrum of a THP ether is characteristically complex in the aliphatic region due to the overlapping signals of the diastereotopic methylene protons on the tetrahydropyran ring.[2]

-

The Anomeric Proton (H-2): The most downfield and diagnostic signal is the anomeric proton at C-2, appearing around δ 4.65 ppm .[3] This proton is deshielded as it is bonded to a carbon that is attached to two oxygen atoms. Its multiplicity is typically a triplet, resulting from coupling to the two adjacent protons at C-3.

-

The Chloroethoxy Group Protons (H-1' and H-2'): The methylene group adjacent to the ether oxygen (H-1') is expected around δ 3.85 ppm . The methylene group adjacent to the chlorine atom (H-2') will be slightly more shielded, appearing around δ 3.70 ppm . Both signals are anticipated to be triplets due to coupling with each other.

-

The Tetrahydropyran Ring Protons (H-3, H-4, H-5, H-6): The protons at C-6, being adjacent to the ring oxygen, are found in the region of δ 3.55-3.90 ppm . The remaining ring protons at C-3, C-4, and C-5 produce a complex series of overlapping multiplets in the upfield region of δ 1.60-1.85 ppm .[3] The complexity arises from the fixed chair conformation of the ring, leading to distinct axial and equatorial protons with different chemical environments and coupling constants.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

The Anomeric Carbon (C-2): Similar to its attached proton, the anomeric carbon at C-2 is the most deshielded carbon of the THP ring, resonating at approximately δ 99.0 ppm .[3] This significant downfield shift is a hallmark of an acetal carbon.

-

The Chloroethoxy Group Carbons (C-1' and C-2'): The carbon atom bonded to the ether oxygen (C-1') is found around δ 68.0 ppm . The carbon bearing the electron-withdrawing chlorine atom (C-2') is located further upfield at approximately δ 43.0 ppm .

-

The Tetrahydropyran Ring Carbons (C-3, C-4, C-5, C-6): The carbon adjacent to the ring oxygen, C-6, appears around δ 62.5 ppm . The remaining aliphatic carbons of the ring, C-3, C-4, and C-5, are found in the upfield region at approximately δ 19.5, 30.5, and 25.5 ppm , respectively.[3]

Visualizing the Structure and Assignments

A clear mapping of the NMR assignments to the molecular structure is essential for unambiguous interpretation.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Conclusion

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic features that are readily interpretable by a trained chemist. The diagnostic signals for the anomeric center (H-2 and C-2) and the chloroethoxy moiety provide definitive confirmation of the structure. While the aliphatic region of the ¹H NMR spectrum can be complex, modern high-field instruments and 2D NMR techniques (such as COSY and HSQC) can be employed for complete and unambiguous assignment if required. This guide provides a solid framework for the analysis and quality assessment of this important synthetic intermediate.

References

-

This compound | C7H13ClO2 | CID 254951 - PubChem. National Center for Biotechnology Information. Available at: [Link].

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link].

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link].

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007.

Sources

Solubility Profile of 2-(2-Chloroethoxy)tetrahydro-2H-pyran: A Technical Guide for Laboratory Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Chloroethoxy)tetrahydro-2H-pyran in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictions based on molecular structure, and provides a detailed experimental protocol for quantitative determination.

Introduction to this compound

This compound, with the chemical formula C₇H₁₃ClO₂, is a heterocyclic compound featuring a tetrahydropyran ring substituted with a 2-chloroethoxy group.[1][2][3] It is a colorless to nearly colorless liquid at room temperature.[1] This compound serves as a valuable intermediate in organic synthesis, particularly as a protecting group for hydroxyl functionalities.[1] Understanding its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 80 °C @ 8 mm Hg[3] |

| Density | 1.115 g/mL at 20 °C[3] |

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[5][6][7][8][9] The primary intermolecular forces at play are van der Waals forces (London dispersion and dipole-dipole interactions) and hydrogen bonding.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure:

-

Tetrahydropyran Ring: This saturated heterocyclic ether ring is relatively nonpolar, contributing to van der Waals interactions.

-

Ether Linkages: The two ether oxygen atoms are capable of acting as hydrogen bond acceptors.

-

Chloroethoxy Group: The chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to unsubstituted tetrahydropyran. The ethyl chain remains largely nonpolar.

Overall, this compound can be classified as a moderately polar molecule. It lacks hydrogen bond donor capabilities but can accept hydrogen bonds.

The "Like Dissolves Like" Principle in Action

Based on its molecular structure, we can predict its solubility in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to its polar functional groups, the compound is expected to have limited solubility in highly nonpolar solvents. Van der Waals forces will be the primary mode of interaction, but they may not be strong enough to overcome the cohesive forces of the solvent and solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but do not have hydrogen bond donating capabilities. The dipole-dipole interactions between the solvent and the chloroethoxy and ether functionalities of the solute are expected to lead to good solubility or miscibility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. While this compound can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds and the presence of the nonpolar hydrocarbon portions may limit its miscibility with highly polar protic solvents like water. However, it is expected to be soluble in less polar alcohols like ethanol and methanol.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on the principles discussed above.

| Solvent | Chemical Class | Polarity | Predicted Solubility |

| Hexane | Alkane | Nonpolar | Sparingly Soluble / Insoluble |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble |

| Dichloromethane | Halogenated Alkane | Polar Aprotic | Miscible |

| Diethyl Ether | Ether | Slightly Polar | Miscible |

| Ethyl Acetate | Ester | Polar Aprotic | Miscible |

| Acetone | Ketone | Polar Aprotic | Miscible |

| Acetonitrile | Nitrile | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Miscible |

| Methanol | Alcohol | Polar Protic | Miscible |

| Ethanol | Alcohol | Polar Protic | Miscible |

| Isopropanol | Alcohol | Polar Protic | Soluble |

| Water | Inorganic | Highly Polar Protic | Sparingly Soluble / Insoluble |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a standardized experimental protocol is essential. The following method describes the determination of miscibility for liquid-liquid systems.

Objective

To determine the miscibility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, dichloromethane, ethanol)

-

Calibrated pipettes or graduated cylinders

-

Vials or test tubes with caps

-

Vortex mixer

-

Constant temperature bath or block

-

Light source for visual inspection

Procedure

-

Preparation: Ensure all glassware is clean and dry. Allow the solute and solvent to equilibrate to the desired temperature (e.g., 25 °C) in a constant temperature bath.

-

Initial Miscibility Test: In a clean, dry vial, add 1 mL of the selected organic solvent. To this, add 1 mL of this compound.

-

Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Equilibration: Place the vial back into the constant temperature bath for at least 15 minutes to allow the mixture to equilibrate.

-

Visual Inspection: After equilibration, remove the vial and visually inspect it against a light source.

-

Miscible: If the mixture is a single, clear, homogeneous phase with no visible separation or cloudiness, the two liquids are miscible.[10]

-

Immiscible or Partially Soluble: If two distinct layers form, or if the mixture appears cloudy or contains droplets, the liquids are immiscible or partially soluble.

-

Quantitative Solubility Determination (for partially soluble or sparingly soluble systems)

For a more precise measurement of solubility for systems that are not fully miscible, an analytical approach is required.

-

Saturated Solution Preparation: In a sealed container, add an excess amount of this compound to a known volume of the solvent.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the two phases have clearly separated.

-

Sampling: Carefully extract a known volume of the solvent phase, ensuring that none of the undissolved solute is collected.

-

Analysis: Analyze the concentration of this compound in the solvent phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a pre-established calibration curve.

-

Calculation: The solubility is then expressed as the mass or moles of solute per unit volume or mass of the solvent (e.g., g/100 mL or mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for predicting and experimentally verifying the solubility of an organic compound.

Caption: Workflow for predicting and verifying solubility.

Conclusion

The solubility of this compound is a critical parameter for its application in organic synthesis and materials science. Based on its moderately polar nature, it is predicted to be miscible with a wide range of polar aprotic and polar protic organic solvents, while exhibiting limited solubility in nonpolar and highly polar solvents like water. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, enabling researchers to make informed decisions in solvent selection for their specific applications.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Quora. (2017). What is the rule of like dissolves like?. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

Wikipedia. (n.d.). Miscibility. Retrieved from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

uHPLCs. (2023). Comparison Of The Polarity Of Organic Solvents. Retrieved from [Link]

Sources

- 1. Buy this compound | 5631-96-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 5631-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C7H13ClO2 | CID 254951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. fountainmagazine.com [fountainmagazine.com]

- 10. Miscibility - Wikipedia [en.wikipedia.org]

Safety, handling, and MSDS for 2-(2-Chloroethoxy)tetrahydro-2H-pyran

An In-Depth Technical Guide to the Safe Handling of 2-(2-Chloroethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility and Risks

This compound (CAS No. 5631-96-9) is a versatile heterocyclic ether widely utilized in synthetic organic chemistry. Its primary application lies in its function as a protecting group for hydroxyl moieties, allowing chemists to selectively manipulate other functional groups within a complex molecule.[1] This functionality makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2] The chloroethoxy group enhances its reactivity, making it a key building block for introducing protected hydroxyethyl groups into larger molecular frameworks.[1]